3-Methoxy-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used in medicinal chemistry for the development of biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methylpyrrolidine-2,5-dione typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-methoxy-1-methylpyrrolidine with an appropriate oxidizing agent to form the dione structure . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium acetate (Pd(OAc)2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
3-Methoxy-1-methylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the methoxy and methyl groups.
3-Hydroxy-1-methylpyrrolidine-2,5-dione: A hydroxylated derivative with different chemical properties and biological activities.
N-Methylpyrrolidine-2,5-dione: A methylated derivative with distinct reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups that confer unique chemical reactivity and biological activity.
Properties
CAS No. |
922528-52-7 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-methoxy-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO3/c1-7-5(8)3-4(10-2)6(7)9/h4H,3H2,1-2H3 |
InChI Key |
HHSXKWUHUKNUDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.